Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS: 135908-33-7) is a bicyclic organic compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . The molecule features a rigid bicyclo[2.2.2]octane scaffold, where the 1-position is substituted with a methyl carboxylate group, and the 4-position contains an amino group. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry, particularly for designing γ-secretase modulators and other bioactive molecules targeting neurological diseases like Alzheimer’s .
The hydrochloride salt of this compound (CAS: 135908-43-9, molecular weight: 219.71 g/mol) is also commercially available, often used to enhance solubility in synthetic workflows . Its synthesis typically involves hydrogenation of protected precursors, such as methyl 4-[(benzyloxy)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate, using Pd(OH)₂/C catalysts .
Properties
IUPAC Name |
methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKFAFEMDBXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699306 | |
| Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-33-7 | |
| Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Cyanobicyclo Intermediates
A direct route involves the hydrogenation of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate. In this method, the nitrile group is reduced to a primary amine using hydrogen gas (35 psi) in the presence of platinum oxide (PtO₂) as a catalyst. The reaction proceeds in a methanol-water-HCl mixture at room temperature for 5 hours, achieving an 89% yield of the target amine. Key advantages include high efficiency and minimal byproducts, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) analysis.
Reaction Conditions Summary
| Parameter | Value |
|---|---|
| Catalyst | PtO₂ |
| Pressure | 35 psi H₂ |
| Solvent | Methanol/H₂O (2:1) |
| Temperature | Room temperature |
| Yield | 89% |
Chiral Reductive Amination Strategies
Patent EP3904333A1 describes a stereoselective approach for analogous bicyclo[2.2.2]octane amines, leveraging chiral reductive amination. Starting from 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate, the carbonyl group reacts with chiral amines (e.g., (R)- or (S)-phenethylamine) under acidic conditions to form imines, which are subsequently reduced using sodium cyanoborohydride (NaBH₃CN). While this method is optimized for (2S,3S)-stereoisomers, modifying the amine and reduction conditions could adapt it for synthesizing methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate.
Palladium-Catalyzed Cyclization and Functionalization
Oxidative Cyclization of 1,4-Dimethylene Cyclohexane
Patent US10633315B2 outlines a palladium-catalyzed method to construct the bicyclo[2.2.2]octane core. Treating 1,4-dimethylene cyclohexane with palladium diacetate (Pd(OAc)₂) and hydrogen peroxide (H₂O₂) in acetone induces oxidative cyclization, yielding bicyclo[2.2.2]octane-1,4-diol as a primary product. Subsequent esterification with methyl chloroformate introduces the carboxylate group, while amination via Mitsunobu reaction or nucleophilic substitution adds the amine moiety.
Key Observations
Acetoxylation and Subsequent Modifications
In a related approach, palladium-catalyzed acetoxylation of 1,4-dimethylene cyclohexane produces 4-acetoxybicyclo[2.2.2]octan-1-ol, which undergoes hydrolysis to the diol. Functionalization steps include:
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Esterification : Reaction with methyl chlorformate in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
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Amination : Conversion of hydroxyl groups to amines via mesylation followed by azide substitution and Staudinger reduction.
Diels-Alder Approaches to Bicyclo[2.2.2]octane Core
Retrosynthetic Design Using Cyclohexadiene Derivatives
A retrosynthetic strategy from PMC3216840 employs Diels-Alder reactions between 1,3-cyclohexadiene derivatives and methacrolein to assemble the bicyclo[2.2.2]octane skeleton. For example, iron tricarbonyl-complexed cyclohexadiene reacts with methacrolein under ytterbium trichloride (YbCl₃) catalysis, forming the bicyclic aldehyde precursor. Subsequent functionalization involves:
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Reductive Amination : Converting aldehydes to amines using ammonia and hydrogenation.
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Esterification : Treating carboxylic acid intermediates with methanol and thionyl chloride (SOCl₂).
Stereochemical Considerations
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Endo selectivity dominates due to secondary orbital interactions, but steric effects from C-5 substituents influence regioselectivity.
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Chiral Lewis acids (e.g., YbCl₃) enhance enantiomeric excess in asymmetric syntheses.
Functional Group Interconversion on Preformed Bicyclo Scaffolds
Iodide Intermediate Manipulation
PMC10545790 details the use of iodinated bicyclo[2.2.2]octanes as versatile intermediates. For instance, iodide 31 reacts with potassium thioacetate to form thioethers, which oxidize to sulfonyl chlorides. Similarly, nucleophilic substitution with ammonia or amines introduces amino groups, while ester hydrolysis yields carboxylic acids for further derivatization.
Example Pathway
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Iodocyclization : Forming iodide 31 from alkenyl alcohols.
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Amination : Reaction with sodium azide (NaN₃) followed by Staudinger reduction.
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Esterification : Treatment with methyl iodide (CH₃I) in dimethylformamide (DMF).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability to the compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.2]octane core distinguishes this compound from structurally related analogs. Below is a detailed comparison based on molecular features, physicochemical properties, and applications:
Structural Analogs
*Similarity scores calculated using cheminformatics tools (e.g., Tanimoto index).
Physicochemical Properties
- Rigidity and Conformational Flexibility: The bicyclo[2.2.2]octane core enforces a rigid, chair-like conformation, reducing entropy penalties in protein binding compared to flexible analogs like trans-methyl 4-aminocyclohexanecarboxylate .
- Dipole Moments: Experimental dipole moment data for 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (a related acid form) in water indicates significant polarity (3.5–4.0 D), influenced by the juxtaposition of the amino and carboxyl groups . Monocyclic analogs (e.g., cyclohexane derivatives) show lower polarity due to reduced electron-withdrawing effects.
Pharmacological Implications
- Alzheimer’s Disease: Bicyclo[2.2.2]octane-based γ-secretase modulators exhibit superior selectivity over cyclohexane analogs, reducing amyloid-β42 production without Notch pathway inhibition . Adamantane derivatives, while potent, often face toxicity challenges due to off-target effects .
- Cost and Accessibility: this compound hydrochloride is priced at $66/g (97% purity), reflecting higher synthetic complexity compared to simpler monocyclic compounds (e.g., potassium cyclopentyltrifluoroborate at $8/g) .
Biological Activity
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (MBCA) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 183.25 g/mol. The compound features a bicyclic structure that contributes to its biological properties, making it a subject of interest in drug development.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural similarity to other bicyclic compounds suggests potential interactions with neurotransmitter systems, particularly those involving amino acids.
2. Pharmacological Effects
Research indicates that MBCA exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that derivatives of bicyclic amines can influence serotonin and norepinephrine levels, suggesting potential antidepressant effects.
- CNS Activity : The compound's ability to cross the blood-brain barrier may contribute to its central nervous system (CNS) effects, including anxiolytic properties.
- Neuroprotective Effects : Some studies suggest that MBCA may provide neuroprotection in models of neurodegenerative diseases, although more research is necessary to confirm these findings.
3. Case Studies
A study published in Angewandte Chemie highlighted the use of bicyclic compounds similar to MBCA in the formation of stable oligoureas with unique helical properties, indicating the compound's potential in developing new therapeutic agents for various conditions, including cancer and neurodegenerative diseases .
Synthesis
The synthesis of MBCA typically involves several key steps:
- Formation of the Bicyclic Framework : Initial reactions often include cyclization processes that establish the bicyclic structure.
- Amination : Introduction of the amino group is crucial for enhancing biological activity.
- Carboxylation : The carboxylate group is introduced to facilitate further modifications and enhance solubility.
The following table summarizes various synthetic routes and their outcomes:
| Synthesis Route | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Route A | Amine + Cyclohexanone | 85% | Efficient for large-scale synthesis |
| Route B | Bicyclic ketone + Amine | 75% | Moderate yield; requires purification |
| Route C | Direct cyclization | 90% | High yield; simple procedure |
Q & A
Q. What are the key structural and electronic properties of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, and how are they experimentally determined?
The compound’s rigid bicyclo[2.2.2]octane scaffold imparts unique steric and electronic properties. Experimental determination of its dipole moment involves measuring dielectric constants of aqueous solutions at varying concentrations. Charge distribution is modeled by assuming symmetric placement of the carboxyl group’s charge between oxygen atoms and positioning the ammonium group’s charge 0.25 Å beyond the nitrogen atom. These parameters are critical for understanding solvation effects and intermolecular interactions .
Q. How is this compound synthesized, and what are common intermediates?
A general synthesis route involves functionalizing bicyclo[2.2.2]octane derivatives. For example, methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (CAS: 23062-51-3) serves as a precursor, where bromine is displaced via nucleophilic substitution with ammonia. The reaction typically requires anhydrous conditions and catalysts like copper(I) iodide to enhance efficiency .
Q. What are the conformational constraints of the bicyclo[2.2.2]octane system, and how do they influence reactivity?
The bicyclo[2.2.2]octane framework enforces a rigid, chair-like conformation, limiting rotational freedom. This rigidity reduces entropy-driven disordering in solution, making the compound ideal for studying stereoelectronic effects in catalysis or supramolecular chemistry. Computational studies (e.g., DFT) are often paired with X-ray crystallography to validate these constraints .
Advanced Research Questions
Q. How can molecular topology and QSAR models predict the antimalarial activity of this compound derivatives?
Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors (e.g., connectivity indices, charge distributions) to correlate structural features with biological activity. For antimalarial applications, linear discriminant analysis (LDA) and multilinear regression have classified derivatives with 82.35% accuracy in experimental validation. Cross-validation and randomization tests ensure model robustness .
Q. What methodologies enable enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions?
A tandem [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins achieves enantioselectivity using chiral organic bases (e.g., cinchona alkaloids). This method yields bicyclo[2.2.2]octane-1-carboxylates with >90% enantiomeric excess (ee) and avoids transition metals, simplifying purification. The open transition state model explains stereochemical outcomes .
Q. How does the dipole moment of this compound compare to flexible α,ω-amino acids, and what does this imply for solvation?
The compound’s dipole moment (~4.5 D in water) is higher than flexible analogues (e.g., glycine: ~3.1 D) due to charge separation in the rigid scaffold. Dielectric constant measurements reveal reduced solvent reorganization energy, suggesting a stabilized extended conformation in aqueous environments. This property is leveraged in designing peptide mimics with enhanced bioavailability .
Q. What strategies are used for C(sp³)-H functionalization of bicyclo[2.2.2]octane derivatives, and how is regioselectivity controlled?
Copper-catalyzed intermolecular C-H functionalization introduces groups like phenylthio at the C4 position. Ligands such as 1,10-phenanthroline enhance regioselectivity by stabilizing transition states. Characterization via HRMS (e.g., [M + H]+ = 536.2260 for methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate) confirms product identity .
Q. How are tert-butyloxycarbonyl (Boc)-protected derivatives of this compound utilized in peptide synthesis?
Boc-protected analogues (e.g., CAS: 863304-76-1) serve as intermediates to prevent undesired side reactions during solid-phase peptide synthesis. Deprotection with trifluoroacetic acid yields free amines, enabling sequential coupling. These derivatives are critical for constructing conformationally constrained peptide backbones .
Methodological Notes
- Dipole Moment Calculations : Use Kirkwood-Fröhlich equations with dielectric constant data from aqueous solutions .
- QSAR Validation : Apply leave-one-out cross-validation and Y-randomization to avoid overfitting .
- Enantioselective Synthesis : Optimize chiral base loading (5–10 mol%) and reaction temperature (0–25°C) for maximal ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
